(1R,2R)-3-cyclopropyl-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-3-cyclopropyl-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure Analysis
Synthesis Techniques
Research on related benzazepine compounds includes developing synthesis methods for bridged-ring nitrogen compounds and benzazepinones. For example, Lennon and Proctor (1979) explored the synthesis of 2, 3, 4, 5-tetrahydro-1, 4-dimethyl-5-oxo-1-benzazepine (Lennon & Proctor, 1979).
Structural Analysis
Guerrero et al. (2014) investigated the hydrogen-bonded assembly in benzazepine derivatives, providing insights into their structural properties (Guerrero et al., 2014).
Novel Synthesis Approaches
A study by Booker-Milburn et al. (1997) focused on the synthesis and utilization of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines, highlighting the diversity in synthesis techniques for benzazepine derivatives (Booker‐Milburn et al., 1997).
Conformational Studies
The synthesis of conformationally constrained phenylalanine analogues via Heck cyclisations by Gibson et al. (1997) demonstrates the application of benzazepine derivatives in studying molecular conformations (Gibson et al., 1997).
Rearrangement Studies
McMahon et al. (1982) explored the rearrangement of 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, adding to the understanding of chemical reactions involving benzazepine structures (McMahon et al., 1982).
Applications in Pharmacology
Antagonist Synthesis
Ikemoto et al. (2005) reported on the synthesis of a CCR5 antagonist, a class of compounds to which benzazepines are related. This shows the potential application of these compounds in drug development (Ikemoto et al., 2005).
Analytical Methods
Kaiser et al. (1987) developed a method for quantifying benzazepine derivatives in biological samples, highlighting their relevance in pharmacokinetic studies (Kaiser et al., 1987).
Mechanism of Action
Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it has biological activity, it could be due to interactions with proteins or enzymes in the body, possibly through the formation of hydrogen bonds or hydrophobic interactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-26-16-10-6-13(7-11-16)20-19(21(24)25)17-5-3-2-4-14(17)12-18(23)22(20)15-8-9-15/h2-7,10-11,15,19-20H,8-9,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWELICOVKJJFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3CC(=O)N2C4CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.